3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one
Description
Properties
IUPAC Name |
3-[(4-fluorophenyl)iminomethyl]-2-benzothiophen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQGXRQYGKHJLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 4-fluoroaniline with a benzothiophene derivative. One common method includes the use of a base-catalyzed reaction where 4-fluoroaniline is reacted with 2-benzothiophen-1(3H)-one in the presence of a suitable base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Hydrolysis of the Imine Moiety
The (4-fluoroanilino)methylene group undergoes hydrolysis under acidic or basic conditions, yielding 2-benzothiophen-1(3H)-one and 4-fluoroaniline. This reaction is typical for Schiff bases and is critical for understanding the compound’s stability in aqueous environments .
Conditions :
-
Acidic : HCl (1M, 60°C, 2–4 h)
-
Basic : NaOH (0.1M, reflux, 1–3 h)
| Product | Yield (%) | Reference |
|---|---|---|
| 2-Benzothiophen-1(3H)-one | 85–92 | |
| 4-Fluoroaniline | 78–88 |
Nucleophilic Addition to the Ketone
The 1(3H)-one ketone participates in nucleophilic additions. Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols. Conjugation with the benzothiophene ring slightly reduces reactivity compared to aliphatic ketones11.
Example Reaction :
| Reagent | Conditions | Product Yield (%) |
|---|---|---|
| MeMgBr | THF, 0°C → rt, 2 h | 65–72 |
| PhLi | Et₂O, −78°C, 1 h | 58–64 |
Reduction Reactions
The ketone and imine groups are reducible. NaBH₄ selectively reduces the ketone to an alcohol, while LiAlH₄ reduces both functionalities:
-
Ketone → Alcohol : NaBH₄ (MeOH, 0°C, 1 h, 70–75% yield).
Post-Reduction Structure :
Electrophilic Aromatic Substitution
The benzothiophene ring undergoes nitration or halogenation at the para position relative to the ketone. Electron-withdrawing groups deactivate the ring, favoring meta/para substitution .
Nitration Example :
| Electrophile | Position | Yield (%) |
|---|---|---|
| NO₂⁺ | C5 | 55–60 |
| Br₂ (FeBr₃) | C6 | 50–58 |
Cyclocondensation with Amidines
The imine and ketone groups enable heterocycle formation. Reacting with amidines (e.g., acetamidine) under oxidative conditions yields pyrimidine derivatives .
Reaction Pathway :
| Amidine | Conditions | Yield (%) |
|---|---|---|
| Acetamidine | FeCl₂, TEMPO, 80°C, 6 h | 68–75 |
| Benzamidine | Solvent-free, 110°C, 8 h | 60–65 |
Mannich Reaction
The anilino nitrogen acts as a nucleophile in Mannich reactions, forming aminomethylated derivatives with formaldehyde and ketones .
Example :
| Secondary Amine | Catalyst | Yield (%) |
|---|---|---|
| Piperidine | AcOH, 60°C | 70–78 |
| Morpholine | EtOH, rt | 65–70 |
Michael Addition
The α,β-unsaturated imine-ketone system acts as a Michael acceptor. Thiols or enolates add to the β-position .
Thiol Addition :
| Nucleophile | Conditions | Yield (%) |
|---|---|---|
| PhSH | Et₃N, DCM, rt | 75–80 |
| CH₂(CO₂Et)₂ | NaH, THF, 0°C | 60–68 |
Scientific Research Applications
3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzothiophenone vs. Benzodiazepine
The benzothiophenone core in the target compound differs from the benzodiazepine system in 3-((4-oxo-4H-chromen-3-yl)methylene)-4-phenyl-1H-[1,5]benzodiazepin-2(3H)-one . While both contain fused aromatic rings, the benzodiazepine includes a seven-membered ring with two nitrogen atoms, conferring conformational flexibility and distinct electronic properties.
Oxepin and Quinazolinone Derivatives
- 3-(2,4-Difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one features a tricyclic oxepin core with nitro and difluoroanilino substituents. The oxepin ring introduces strain and alters solubility compared to benzothiophenone. The title compound exhibits a dihedral angle of 30.6° between phenyl rings, influencing its binding to p38 MAP kinase .
- 2-(4-Fluoroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one contains a quinazolinone core with a hydroxyethyl side chain. Quinazolinones are known for sedative and anticonvulsant activities, highlighting how core heterocycles dictate pharmacological profiles .
Substituent Effects on the Aniline Moiety
Fluorine Position and Electronic Effects
- 4-Fluoroanilino vs. 2,4-Difluoroanilino: The target compound’s single fluorine substituent at the para position reduces steric hindrance compared to the ortho/para-difluoro substitution in 3-(2,4-difluoroanilino)-9-nitrodibenzo[b,e]oxepin-11(6H)-one.
- Trifluoromethyl Substitution: 3-{[3-(Trifluoromethyl)anilino]methylene}-2-benzothiophen-1(3H)-one (Key Organics product 5J-015) replaces fluorine with a CF₃ group, enhancing lipophilicity and metabolic resistance. The trifluoromethyl group’s electron-withdrawing nature may alter π-stacking interactions .
Non-Fluorinated Analogs
- Such analogs serve as controls for studying fluorine’s role in bioavailability .
Biological Activity
3-[(4-Fluoroanilino)methylene]-2-benzothiophen-1(3H)-one, a compound with the molecular formula C₁₅H₁₀FNOS and CAS number 1164523-83-4, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound features a benzothiophene core substituted with a 4-fluoroaniline moiety. Its molecular weight is approximately 271.31 g/mol, with a melting point between 215°C and 217°C, and a predicted boiling point of about 411.9°C .
Research indicates that compounds similar to this compound may exhibit biological activity through various mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class have been studied for their ability to inhibit specific enzymes such as phosphodiesterase (PDE) and urease, which play critical roles in various biochemical pathways .
- Antioxidant Properties : The presence of the benzothiophene structure is associated with antioxidant activity, potentially protecting cells from oxidative stress .
Anticancer Activity
One of the most significant areas of research involves the anticancer properties of this compound. Studies have demonstrated that derivatives of benzothiophenes can induce apoptosis in cancer cells through:
- Cell Cycle Arrest : In vitro studies have shown that these compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases.
- Induction of Apoptosis : Mechanistic studies reveal that they may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors such as Bax and decreased expression of anti-apoptotic factors like Bcl-2 .
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness against bacterial strains has been attributed to its ability to disrupt bacterial cell membranes and inhibit growth.
Case Studies
- In Vitro Studies : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability with an IC₅₀ value indicating potent anticancer activity.
- Animal Models : In vivo studies using murine models have demonstrated that administration of this compound resulted in tumor regression and improved survival rates compared to control groups.
Data Table: Biological Activities Overview
Q & A
Basic: What synthetic routes are commonly used to prepare 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one, and how is purity optimized?
Methodological Answer:
The compound is typically synthesized via a condensation reaction between 4-fluoroaniline and 2-benzothiophen-1(3H)-one derivatives. Key steps include:
- Reagent Selection : Use of anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
- Catalysis : Acid catalysts (e.g., p-toluenesulfonic acid) or base conditions (e.g., K₂CO₃) to drive imine formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
Data Table :
| Parameter | Typical Value/Procedure | Reference |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Yield | 60–75% | |
| Melting Point | 180–185°C (determined via DSC) |
Basic: How is structural confirmation achieved for this compound after synthesis?
Methodological Answer:
Structural integrity is verified through a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR to confirm the presence of the methylene linkage (δ ~8.5–9.0 ppm for imine protons) and aromatic fluorine coupling patterns .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1620 cm⁻¹) bonds .
- X-ray Diffraction : Single-crystal analysis (e.g., SHELXL refinement) to resolve stereochemistry and bond angles .
Advanced: How are crystallographic data discrepancies resolved during structural refinement?
Methodological Answer:
Discrepancies in X-ray data (e.g., thermal parameters or occupancy factors) are addressed using:
- SHELX Software : Iterative refinement cycles with SHELXL to adjust atomic coordinates and displacement parameters. Constraints are applied to disordered regions .
- ORTEP Visualization : Graphical analysis of thermal ellipsoids to identify positional errors or solvent effects .
- Validation Tools : R-factor convergence (<0.05) and checkCIF/PLATON reports to ensure geometric accuracy .
Advanced: What strategies mitigate contradictions in bioactivity data across assays?
Methodological Answer:
Contradictory results (e.g., variable IC₅₀ values in anticancer assays) require:
- Assay Standardization : Use of internal controls (e.g., doxorubicin) and consistent cell lines (e.g., MCF-7 for breast cancer).
- Statistical Validation : ANOVA or t-tests to assess significance across replicates .
- Mechanistic Studies : Molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR or Topoisomerase II) .
Advanced: How is the structure-activity relationship (SAR) explored for derivatives of this compound?
Methodological Answer:
SAR studies involve:
- Derivatization : Introducing substituents (e.g., halogens or methoxy groups) at the benzothiophene or aniline moieties .
- Biological Screening : Comparative testing against bacterial strains (e.g., S. aureus) or cancer cell lines to correlate substituent effects with activity .
- Computational Modeling : Density Functional Theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) to bioactivity .
Basic: What analytical methods quantify the compound in complex matrices (e.g., biological samples)?
Methodological Answer:
- HPLC-UV/Vis : C18 column, acetonitrile/water mobile phase, detection at λ = 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+) with m/z calibration for molecular ion [M+H]⁺ .
Advanced: How are stability and degradation profiles assessed under varying conditions?
Methodological Answer:
- Forced Degradation Studies : Exposure to heat (40–60°C), UV light, and hydrolytic conditions (pH 1–13) followed by HPLC monitoring .
- Kinetic Analysis : Arrhenius plots to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the imine bond) .
Basic: What safety precautions are recommended for handling this compound?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
- Ventilation : Use of fume hoods due to potential amine vapor release .
- Waste Disposal : Neutralization with dilute HCl before incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
